molecular formula C20H24N2O3 B269001 4-sec-butoxy-N-[3-(propionylamino)phenyl]benzamide

4-sec-butoxy-N-[3-(propionylamino)phenyl]benzamide

Cat. No. B269001
M. Wt: 340.4 g/mol
InChI Key: KXDGPFDACRYLRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-sec-butoxy-N-[3-(propionylamino)phenyl]benzamide, also known as BPPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BPPB is a selective inhibitor of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is involved in pain perception and inflammation.

Mechanism of Action

4-sec-butoxy-N-[3-(propionylamino)phenyl]benzamide selectively inhibits TRPV1 by binding to a specific site on the receptor. TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and acid. 4-sec-butoxy-N-[3-(propionylamino)phenyl]benzamide blocks the channel by preventing the influx of calcium ions, which are essential for the activation of the receptor.
Biochemical and Physiological Effects:
The inhibition of TRPV1 by 4-sec-butoxy-N-[3-(propionylamino)phenyl]benzamide has several biochemical and physiological effects. One of the major effects is the reduction of pain and inflammation. TRPV1 is involved in the perception of pain and inflammation, and its inhibition by 4-sec-butoxy-N-[3-(propionylamino)phenyl]benzamide could potentially lead to the development of new pain management drugs.
Another effect is the regulation of body temperature. TRPV1 is activated by heat, and its inhibition by 4-sec-butoxy-N-[3-(propionylamino)phenyl]benzamide could potentially lead to the development of new drugs for the treatment of fever.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-sec-butoxy-N-[3-(propionylamino)phenyl]benzamide in lab experiments is its selectivity for TRPV1. 4-sec-butoxy-N-[3-(propionylamino)phenyl]benzamide does not affect other ion channels, which makes it a useful tool for studying the role of TRPV1 in various biological processes.
One of the limitations of using 4-sec-butoxy-N-[3-(propionylamino)phenyl]benzamide is its solubility. 4-sec-butoxy-N-[3-(propionylamino)phenyl]benzamide is poorly soluble in water, which makes it difficult to use in certain experiments. However, this limitation can be overcome by using appropriate solvents or formulations.

Future Directions

There are several future directions for research on 4-sec-butoxy-N-[3-(propionylamino)phenyl]benzamide. One direction is the development of new pain management drugs. 4-sec-butoxy-N-[3-(propionylamino)phenyl]benzamide has shown promising results in preclinical studies, and further research could lead to the development of new drugs for the treatment of chronic pain.
Another direction is the development of new cancer therapies. TRPV1 has been found to be overexpressed in various types of cancer, and its inhibition by 4-sec-butoxy-N-[3-(propionylamino)phenyl]benzamide could potentially lead to the development of new cancer therapies.
Conclusion:
In conclusion, 4-sec-butoxy-N-[3-(propionylamino)phenyl]benzamide is a chemical compound that has potential applications in scientific research. Its selective inhibition of TRPV1 has led to its use in pain management and cancer research. Further research on 4-sec-butoxy-N-[3-(propionylamino)phenyl]benzamide could lead to the development of new drugs for the treatment of chronic pain and cancer.

Synthesis Methods

The synthesis of 4-sec-butoxy-N-[3-(propionylamino)phenyl]benzamide involves several steps. The starting material is 3-nitroacetophenone, which is converted to 3-aminoacetophenone through reduction and subsequent diazotization. The diazonium salt is then coupled with 3-(propionylamino)aniline to obtain the intermediate product. The final step involves the reaction of the intermediate product with butyl lithium and benzoyl chloride to yield 4-sec-butoxy-N-[3-(propionylamino)phenyl]benzamide.

Scientific Research Applications

4-sec-butoxy-N-[3-(propionylamino)phenyl]benzamide has been used in various scientific research applications. One of the major areas of research is pain management. TRPV1 is a receptor that is involved in the perception of pain and inflammation. 4-sec-butoxy-N-[3-(propionylamino)phenyl]benzamide has been shown to selectively inhibit TRPV1, which could potentially lead to the development of new pain management drugs.
Another area of research is the role of TRPV1 in cancer. TRPV1 has been found to be overexpressed in various types of cancer, and its inhibition could potentially lead to the development of new cancer therapies. 4-sec-butoxy-N-[3-(propionylamino)phenyl]benzamide has been shown to inhibit TRPV1 in cancer cells, which could be a promising approach for cancer treatment.

properties

Product Name

4-sec-butoxy-N-[3-(propionylamino)phenyl]benzamide

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

4-butan-2-yloxy-N-[3-(propanoylamino)phenyl]benzamide

InChI

InChI=1S/C20H24N2O3/c1-4-14(3)25-18-11-9-15(10-12-18)20(24)22-17-8-6-7-16(13-17)21-19(23)5-2/h6-14H,4-5H2,1-3H3,(H,21,23)(H,22,24)

InChI Key

KXDGPFDACRYLRL-UHFFFAOYSA-N

SMILES

CCC(C)OC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)CC

Canonical SMILES

CCC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC(=O)CC

Origin of Product

United States

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